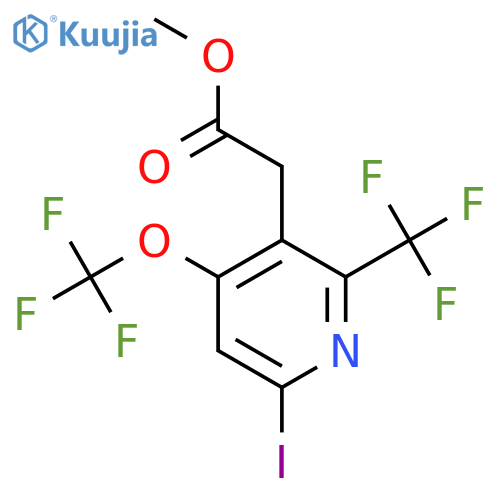Cas no 1804355-61-0 (Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate)

Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate
-
- インチ: 1S/C10H6F6INO3/c1-20-7(19)2-4-5(21-10(14,15)16)3-6(17)18-8(4)9(11,12)13/h3H,2H2,1H3
- InChIKey: NPXMFXKJYLTHSP-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C(C(F)(F)F)=N1)CC(=O)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 48.4
Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088645-1g |
Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate |
1804355-61-0 | 97% | 1g |
$1,519.80 | 2022-04-02 |
Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate 関連文献
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetateに関する追加情報
Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate (CAS No. 1804355-61-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate, identified by its CAS number 1804355-61-0, represents a sophisticated molecular entity that has garnered significant attention in the realm of pharmaceutical chemistry. This compound, characterized by its intricate fluorinated and iodinated pyridine core, serves as a pivotal intermediate in the synthesis of various biologically active molecules. Its unique structural features make it particularly valuable for constructing complex drug candidates targeting a range of therapeutic areas.
The molecular structure of Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate is distinguished by the presence of multiple fluorinated substituents, including two trifluoromethyl groups and one trifluoromethoxy group. These fluorine atoms are strategically positioned to enhance the lipophilicity and metabolic stability of the resulting drug molecules, a critical factor in drug design. The iodine atom at the 6-position provides a versatile handle for further functionalization via cross-coupling reactions, which are ubiquitous in modern medicinal chemistry.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents with enhanced efficacy and reduced side effects. The compound Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate has emerged as a cornerstone in this endeavor, particularly in the synthesis of kinase inhibitors and other small-molecule drugs. Its ability to serve as a precursor for a diverse array of pharmacophores underscores its importance in drug discovery pipelines.
One of the most compelling aspects of this compound is its utility in constructing heterocyclic scaffolds that mimic natural product structures. These scaffolds often exhibit potent biological activity and have been successfully incorporated into drug candidates targeting cancer, inflammation, and infectious diseases. The fluorinated pyridine core, in particular, has been shown to improve binding affinity to biological targets, making it an attractive motif for medicinal chemists.
The synthesis of Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. Key steps typically include halogenation reactions, etherification, and acetylation processes. Each step must be meticulously controlled to ensure high yield and purity, which are essential for pharmaceutical applications. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the iodine and fluorinated groups with high precision.
The growing interest in fluorinated compounds stems from their well-documented impact on pharmacokinetic properties. Fluoro-substituted molecules often exhibit improved pharmacological profiles, including increased bioavailability, prolonged half-life, and enhanced resistance to metabolic degradation. These attributes make compounds like Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate indispensable tools in the quest for next-generation therapeutics.
In academic research, this compound has been utilized as a building block for exploring novel chemical space. By varying substituents around the pyridine ring, chemists can generate libraries of derivatives with distinct biological activities. Such explorations have led to the discovery of several lead compounds that are currently undergoing further optimization for clinical development.
The role of computational chemistry in designing derivatives of Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate cannot be overstated. Molecular modeling techniques allow researchers to predict the binding modes of these compounds to target proteins with remarkable accuracy. This enables the rational design of analogs with improved potency and selectivity, thereby accelerating the drug discovery process.
The industrial application of this compound is equally noteworthy. Pharmaceutical companies have integrated its synthesis into large-scale manufacturing processes to meet growing demand for fluorinated drug candidates. Continuous-flow chemistry has emerged as a particularly promising approach for producing these complex molecules efficiently and sustainably.
Ethical considerations also play a significant role in the development and use of compounds like Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate. Ensuring that synthetic pathways are environmentally benign and that waste products are managed responsibly are critical priorities. Innovations in green chemistry are increasingly being adopted to minimize the ecological footprint of pharmaceutical manufacturing.
The future prospects for this compound remain bright, with ongoing research suggesting new applications in areas such as antiviral and anti-inflammatory therapies. As our understanding of disease mechanisms evolves, so too will our ability to leverage molecular entities like this one to develop innovative treatments.
1804355-61-0 (Methyl 6-iodo-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate) 関連製品
- 1379408-35-1(3,6-Difluoro-2-methylcinnamic acid)
- 899948-37-9(N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)
- 2137537-01-8(1,2-Ethanediamine, 1-cycloheptyl-N2-(1-methylethyl)-)
- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
- 866849-46-9(Phenyl 5-bromothiophene-2-carboxylate)
- 52126-13-3(1,2-dichloro-4-(difluoromethyl)benzene)
- 2229151-58-8(1-{1-2-(pyrrolidin-1-yl)phenylcyclopropyl}ethan-1-ol)
- 120686-17-1((S)-tert-Butyl 3-amino-4-phenylbutanoate)
- 2680749-49-7(3-Methyl-3-(2,2,2-trifluoroacetamido)octanoic acid)
- 906352-89-4(5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)




